5-(2-Methylpropyl)nonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methylpropyl)nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12-13H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOXMOQVMZTXOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338020 |

Source

|

| Record name | 5-Isobutylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62185-53-9 |

Source

|

| Record name | 5-Isobutylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2-Methylpropyl)nonane chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 5-(2-Methylpropyl)nonane, also known as 5-isobutylnonane. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

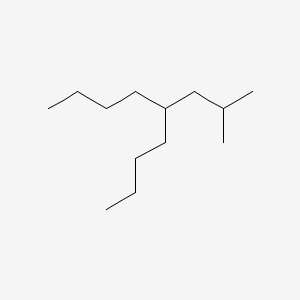

This compound is a branched alkane with the chemical formula C₁₃H₂₈.[1][2] Its structure consists of a nine-carbon backbone (nonane) with a 2-methylpropyl (isobutyl) group attached to the fifth carbon atom.[1][2]

-

IUPAC Name: this compound[2]

The structural arrangement of this molecule, specifically the branching provided by the isobutyl group, influences its physical properties, such as its boiling point and density, by reducing the effectiveness of intermolecular van der Waals forces compared to its linear isomers.[2]

Caption: 2D skeletal structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Much of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Weight | 184.36 g/mol | [1][2][5][6][7] |

| Boiling Point (Predicted) | 210.9 ± 7.0 °C | [2][5][6][7] |

| Density (Predicted) | 0.755 ± 0.06 g/cm³ | [2][5][6][7] |

| logP (Predicted) | 5.03 | [2] |

| Solubility | Insoluble in water; soluble in nonpolar solvents like hexane. | [2] |

As a volatile organic compound (VOC), this compound has moderate volatility.[2] Its hydrophobic nature, indicated by the predicted logP value, governs its high solubility in nonpolar solvents and insolubility in aqueous solutions.[2]

Synthesis and Production

Detailed experimental protocols for the synthesis of this compound are not widely available in public literature.[2] However, general synthetic routes for branched alkanes can be applied. Industrial production likely involves one of the following methods:

-

Catalytic Hydrogenation: This would involve the hydrogenation of an unsaturated precursor, such as an alkene with the corresponding carbon skeleton, over a metal catalyst (e.g., palladium or platinum on carbon) under high pressure.[2]

-

Alkylation: This route could involve the reaction of a nonane (B91170) derivative with a 2-methylpropyl halide in the presence of a strong base.[2]

The isolation and purification of this compound from reaction mixtures would typically be achieved through fractional distillation, leveraging differences in boiling points between the product and any remaining reactants or byproducts.

Caption: Conceptual workflow for the synthesis of this compound via alkylation.

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling volatile, flammable alkanes should be observed. This includes working in a well-ventilated area, such as a fume hood, and avoiding sources of ignition.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[9] For research purposes, this chemical is intended for laboratory use only and is not for human or veterinary use.[1]

Spectroscopic Data

Spectroscopic data, including 13C NMR and mass spectrometry (GC-MS), are available for this compound and are crucial for its identification and characterization.[10] The mass spectrum would show a characteristic fragmentation pattern for a branched alkane of this molecular weight.

References

- 1. This compound | 62185-53-9 | Benchchem [benchchem.com]

- 2. This compound (62185-53-9) for sale [vulcanchem.com]

- 3. 5-Isobutylnonane | C13H28 | CID 545936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 62185-53-9 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound CAS#: 62185-53-9 [m.chemicalbook.com]

- 8. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. fishersci.com [fishersci.com]

- 10. spectrabase.com [spectrabase.com]

Technical Whitepaper: Synthesis and Properties of 5-(2-Methylpropyl)nonane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5-(2-Methylpropyl)nonane, a branched alkane, is a simple hydrocarbon with limited specific documentation in publicly available scientific literature.[1] There is no evidence to suggest it plays a role in biological signaling pathways or drug development. This document provides a representative technical guide on a plausible synthesis method and summarizes its known and predicted properties based on chemical database information and established organic chemistry principles.

Introduction

This compound (also known as 5-isobutylnonane) is a branched-chain alkane with the molecular formula C₁₃H₂₈.[1] Its structure consists of a nine-carbon nonane (B91170) parent chain with a 2-methylpropyl (isobutyl) substituent at the fifth carbon position.[1] As a saturated hydrocarbon, it is a nonpolar, hydrophobic compound with high chemical stability.[1][2] While not prominent in targeted research, its properties are relevant to the broader study of hydrocarbon chemistry, fuel science, and as a volatile organic compound (VOC) in atmospheric chemistry.[1]

This guide outlines a robust and versatile laboratory-scale synthetic route, the Corey-House synthesis, which is well-suited for creating unsymmetrical alkanes like this compound.[3][4] It also compiles key identifiers and physicochemical properties for reference.

Chemical Identity and Properties

Quantitative data for this compound is primarily based on predicted values from computational models and data from spectral libraries.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Isobutylnonane | [2][5] |

| CAS Number | 62185-53-9 | [1][6] |

| Molecular Formula | C₁₃H₂₈ | [1][2] |

| Molecular Weight | 184.36 g/mol | [1][7] |

| SMILES | CCCCC(CCCC)CC(C)C | [1] |

| InChIKey | RCOXMOQVMZTXOO-UHFFFAOYSA-N | [1] |

| Density (Predicted) | 0.755 ± 0.06 g/cm³ | [1][6] |

| Boiling Point (Predicted) | 210.9 ± 7.0 °C | [1][6] |

Table 2: Spectroscopic Data Reference

| Data Type | Details | Source |

| ¹³C NMR | Spectra are available in spectral databases. | [5][7] |

| Mass Spectrometry (GC-MS) | Reference spectra are available from NIST and other databases. | [5][7] |

Proposed Synthesis: Corey-House Reaction

The Corey-House synthesis is a powerful and reliable method for forming carbon-carbon bonds, particularly for the creation of unsymmetrical alkanes.[4][8] It offers a significant advantage over methods like the Wurtz reaction by minimizing the formation of undesired side products.[4] The overall process involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][9]

For the synthesis of this compound, a logical disconnection approach suggests two primary pathways:

-

Pathway A: Reaction of lithium di(butan-1-yl)cuprate with 1-bromo-3-methylbutane.

-

Pathway B: Reaction of lithium di(isobutyl)cuprate with a 5-halononane.

Pathway A is generally preferred as it involves a primary alkyl halide (1-bromo-3-methylbutane) as the electrophile, which is more reactive and less prone to elimination side reactions in Sₙ2-type mechanisms.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed Corey-House synthesis of this compound.

References

- 1. This compound (62185-53-9) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. byjus.com [byjus.com]

- 4. scienceinfo.com [scienceinfo.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 62185-53-9 [chemicalbook.com]

- 7. This compound | 62185-53-9 | Benchchem [benchchem.com]

- 8. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 9. Corey–House synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 5-(2-Methylpropyl)nonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 5-(2-Methylpropyl)nonane (also known as 5-isobutylnonane). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 5-Isobutylnonane

-

CAS Number: 62185-53-9[1]

-

Molecular Formula: C₁₃H₂₈[1]

-

Molecular Weight: 184.36 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles for alkane spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1, C9 | 14.1 |

| C2, C8 | 22.7 |

| C3, C7 | 31.9 |

| C4, C6 | 30.0 |

| C5 | 38.5 |

| C1' | 45.0 |

| C2' | 25.0 |

| C3', C4' | 22.5 |

¹H NMR (Predicted)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1, H9 | 0.88 | Triplet | 6H |

| H2, H3, H4, H6, H7, H8 | 1.25 | Multiplet | 12H |

| H5 | 1.50 | Multiplet | 1H |

| H1' | 1.15 | Multiplet | 2H |

| H2' | 1.80 | Multiplet | 1H |

| H3', H4' | 0.85 | Doublet | 6H |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2955 - 2965 | C-H stretch (asymmetric, -CH₃) | Strong |

| 2870 - 2880 | C-H stretch (symmetric, -CH₃) | Medium |

| 2920 - 2930 | C-H stretch (asymmetric, -CH₂) | Strong |

| 2850 - 2860 | C-H stretch (symmetric, -CH₂) | Medium |

| 1465 - 1475 | C-H bend (scissoring, -CH₂) | Medium |

| 1375 - 1385 | C-H bend (symmetric, -CH₃) | Medium |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and a fragmentation pattern characteristic of a branched alkane.[1]

| m/z | Interpretation | Relative Intensity |

| 184 | Molecular Ion [M]⁺ | Low |

| 127 | [M - C₄H₉]⁺ | Medium |

| 113 | [M - C₅H₁₁]⁺ | Medium |

| 85 | [C₆H₁₃]⁺ | High |

| 71 | [C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ (t-butyl cation) | Very High (Base Peak) |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | Medium |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) (e.g., Agilent GC-MSD, Shimadzu GCMS).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

GC-MS Parameters:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 or as appropriate for the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-300.

Data Processing:

-

The total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the fragmentation pattern to spectral libraries (e.g., NIST, Wiley) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Constants of 5-(2-Methylpropyl)nonane

This technical guide provides a detailed overview of the key physical constants of 5-(2-Methylpropyl)nonane, with a focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted physicochemical data, standardized experimental protocols for their determination, and a logical workflow for these experimental procedures.

Physicochemical Data

This compound, also known as 5-isobutylnonane, is a branched alkane with the molecular formula C₁₃H₂₈.[1][2] Its structure consists of a nine-carbon nonane (B91170) backbone with a 2-methylpropyl (isobutyl) group attached at the fifth carbon position.[1] The physical properties of this compound are crucial for its handling, purification, and application in various chemical processes.

The quantitative data for this compound are summarized in the table below. It is important to note that the available data for boiling point and density are predicted values derived from computational models.

| Physical Constant | Predicted Value |

| Boiling Point | 210.9 ± 7.0 °C[1][3][4][5][6] |

| Density | 0.755 ± 0.06 g/cm³[1][3][4][5][6] |

| Molecular Weight | 184.36 g/mol [1][2] |

| Molecular Formula | C₁₃H₂₈[1][2] |

Experimental Protocols

While specific experimental determinations for this compound are not widely published, the following standard organic chemistry protocols can be employed for the precise measurement of its boiling point and density.

2.1. Determination of Boiling Point via Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for determining the boiling point of a macroscopic sample (> 5 mL) is through simple distillation.

-

Apparatus: A round-bottom flask, a distillation head (still head) with a port for a thermometer or temperature probe, a condenser, a receiving flask, a heating mantle, and boiling chips.

-

Procedure:

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask, and a few boiling chips are added to ensure smooth boiling.

-

Apparatus Assembly: The distillation apparatus is assembled. The thermometer bulb is positioned so that its upper end is level with the lower side arm of the distillation head, ensuring it accurately measures the temperature of the vapor distilling into the condenser.

-

Heating: The flask is gently heated. The temperature will rise and then stabilize as the liquid begins to boil and the vapor phase equilibrates with the liquid.

-

Data Collection: The temperature is recorded when it remains constant during the distillation of the bulk of the sample. This stable temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the pressure is not exactly 1 atm (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron relation to find the normal boiling point.

-

2.2. Determination of Density using a Pycnometer

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precisely known volume, is a standard instrument for accurately measuring the density of liquids.

-

Apparatus: A pycnometer (e.g., a Gay-Lussac pycnometer), an analytical balance, a constant-temperature water bath, and the liquid sample.

-

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m₁).

-

Calibration with Water: The pycnometer is filled with deionized water of a known temperature (and thus known density) and placed in a constant-temperature water bath to reach thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried completely, and then filled with this compound. It is brought to the same temperature as the water in the water bath. The mass of the pycnometer filled with the sample is then measured (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V

-

Visualization of Experimental Workflow

The logical flow of the experimental procedures for determining the boiling point and density of this compound is illustrated in the following diagram.

Caption: Workflow for Experimental Determination of Boiling Point and Density.

References

Thermodynamic Properties of Branched Alkanes: A Technical Guide Focused on 5-(2-Methylpropyl)nonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of branched alkanes, with a specific focus on 5-(2-Methylpropyl)nonane. Due to the vast number of isomers, experimental thermodynamic data for specific branched alkanes like this compound are often unavailable in the literature. Consequently, this guide emphasizes the methodologies used for the estimation and experimental determination of these crucial properties.

Physicochemical and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈ | N/A |

| Molecular Weight | 184.36 g/mol | N/A |

| Predicted Boiling Point | 210.9 ± 7.0 °C | N/A |

| Predicted Density | 0.755 ± 0.06 g/cm³ | N/A |

Core Thermodynamic Properties: A Framework for Estimation

The core thermodynamic properties—enthalpy of formation, standard entropy, and heat capacity—are fundamental to understanding the stability and reactivity of branched alkanes. For complex molecules such as this compound, these values are typically estimated using computational methods like Benson's group-additivity method.[1] This approach calculates thermodynamic properties by summing the contributions of individual molecular groups.[1]

The table below outlines the core thermodynamic properties for this compound, with the understanding that these values would be derived from such estimation methods.

| Thermodynamic Property | Symbol | Estimated Value | Unit |

| Standard Enthalpy of Formation (gas) | ΔHf° | Typically Estimated | kJ/mol |

| Standard Molar Entropy (gas) | S° | Typically Estimated | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (gas) | Cp | Typically Estimated | J/(mol·K) |

Experimental Determination of Thermodynamic Properties

For alkanes where experimental data is sought, several well-established protocols are employed. These methods provide the foundational data used to validate and develop the aforementioned estimation techniques.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a compound is often determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of the liquid alkane is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen under high pressure (typically around 30 atm).

-

Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

-

Temperature Equilibration: The entire system is allowed to reach a stable initial temperature, which is recorded.

-

Ignition: The sample is ignited by passing an electric current through an ignition wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion reaction is absorbed by the water and the calorimeter. By measuring the temperature change and knowing the heat capacity of the calorimeter (determined by burning a substance with a known heat of combustion, such as benzoic acid), the heat of combustion of the alkane can be calculated.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[2][3]

Entropy and Heat Capacity Determination

The third law of thermodynamics provides a basis for determining the entropy of a substance. This involves measuring the heat capacity of the substance from a temperature near absolute zero up to the desired temperature.

Methodology:

-

Calorimetry: The heat capacity of the solid and liquid phases is measured as a function of temperature using a calorimeter, often a differential scanning calorimeter (DSC).

-

Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid, fusion, and vaporization) are measured.

-

Entropy Calculation: The total entropy at a given temperature is the sum of the entropies from heating the substance through its different phases and the entropies of the phase transitions themselves. The entropy is calculated by integrating the heat capacity divided by the temperature (Cp/T) over the temperature range for each phase and adding the entropy changes at the phase transitions (ΔH/T).

-

Gaseous State: For the gaseous state, statistical mechanics can be used to calculate the entropy from molecular parameters if the vibrational frequencies are known from spectroscopic data.

Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for determining the thermodynamic properties of a branched alkane, combining both experimental and computational approaches.

Caption: Workflow for Thermodynamic Property Determination.

Conclusion

The thermodynamic properties of branched alkanes are critical for a wide range of applications in research and industry. While direct experimental measurement for a specific isomer like this compound is often impractical, a combination of established experimental protocols for related compounds and robust computational estimation methods provides a reliable framework for obtaining these essential data. This guide has outlined the key methodologies and the logical workflow for approaching the thermodynamic characterization of such molecules.

References

An In-depth Technical Guide to the Isomers of 5-(2-Methylpropyl)nonane

Abstract

This technical guide provides a comprehensive analysis of the potential constitutional and stereoisomers related to the parent molecule 5-(2-methylpropyl)nonane. While this compound is itself an achiral molecule, its molecular formula, C13H28, corresponds to a large family of constitutional isomers, a significant portion of which exhibit chirality. This document outlines the structural variations among these isomers, details the principles of their stereochemistry, presents methodologies for their identification and separation, and visually represents the isomeric relationships and the concept of chirality through structured diagrams. This analysis is critical for professionals in drug development and chemical research, where the specific isomeric form of a molecule can dictate its physical properties and biological activity.

Introduction to Isomerism in C13H28 Alkanes

This compound, also known as 5-isobutylnonane, is a branched-chain alkane with the molecular formula C13H28.[1][2][3] Its structure consists of a nine-carbon nonane (B91170) backbone with a 2-methylpropyl (isobutyl) group attached at the fifth carbon position.[1][2] An analysis of this specific structure reveals that the fifth carbon is bonded to two identical butyl groups, rendering the molecule achiral and thus devoid of stereoisomers.

However, the molecular formula C13H28 represents a vast number of molecules known as isomers. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. They are broadly classified into two categories:

-

Constitutional (or Structural) Isomers: These isomers have the same molecular formula but different atomic connectivity. They often exhibit distinct physical and chemical properties.[4] The C13H28 formula corresponds to 802 constitutional isomers.[5]

-

Stereoisomers: These isomers share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms in space.[6][7] The presence of stereoisomers requires one or more stereocenters, most commonly a chiral carbon atom bonded to four different substituent groups.[7][8]

While this compound is achiral, many of its constitutional isomers possess chiral centers, giving rise to a complex landscape of potential stereoisomers. Understanding this landscape is paramount, as different isomers, particularly enantiomers, can have profoundly different interactions with other chiral molecules, such as biological receptors.

Analysis of Constitutional Isomers

The 802 constitutional isomers of C13H28 encompass a wide variety of structures, from the linear n-tridecane to highly branched alkanes with shorter parent chains.[5][9] The degree and position of branching determine the isomer's physical properties (e.g., boiling point, density) and whether it possesses chiral centers.

The table below presents a selection of representative constitutional isomers of C13H28 to illustrate this diversity.

| IUPAC Name | Parent Chain Length | Branching Description | Presence of Chiral Center(s) |

| n-Tridecane | 13 | Linear, no branching | No |

| This compound | 9 | A 2-methylpropyl group at the C5 position | No |

| 3-Methylhexane | 6 | A methyl group at the C3 position | Yes |

| 2,3-Dimethylhexane | 6 | Methyl groups at C2 and C3 positions | Yes |

| 3,3-Diethylnonane | 9 | Two ethyl groups at the C3 position | No |

| Note: 3-Methylhexane (C7H16) and 2,3-Dimethylhexane (C8H18) are presented here as simpler, illustrative examples of chiral structures. The same principles apply to the more complex chiral isomers of C13H28, such as 3-methyldodecane (B101721) or 2,3-dimethylundecane. |

Stereoisomerism in Chiral C13H28 Isomers

Constitutional isomers of C13H28 that contain at least one chiral carbon will exhibit stereoisomerism. The maximum number of possible stereoisomers for a given molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers.[6][10][11] These stereoisomers can be classified as either enantiomers or diastereomers.

-

Enantiomers: Pairs of stereoisomers that are non-superimposable mirror images of each other.[8]

-

Diastereomers: Stereoisomers that are not mirror images of each other. This class arises when a molecule has two or more chiral centers.[8]

The following table details the stereoisomeric possibilities for selected chiral constitutional isomers.

| IUPAC Name of Chiral Isomer* | Number of Chiral Centers (n) | Maximum Number of Stereoisomers (2^n) | Types of Stereoisomers |

| 3-Methyldodecane | 1 | 2 | One pair of enantiomers |

| 4-Ethyldecane | 1 | 2 | One pair of enantiomers |

| 2,3-Dimethylundecane | 2 | 4 | Enantiomers and Diastereomers |

| 4-Ethyl-2-methylnonane | 2 | 4 | Enantiomers and Diastereomers |

Methodologies for Isomer Identification and Separation

Distinguishing between the numerous constitutional and stereoisomers of C13H28 requires sophisticated analytical techniques.

Identification of Constitutional Isomers

The primary methods for identifying and differentiating constitutional isomers are mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first vaporized and passed through a gas chromatography column, which separates compounds based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, or fragmentation pattern, is a unique fingerprint that can be used to identify the specific constitutional isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the chemical environment of hydrogen atoms in the molecule. Different constitutional isomers will produce distinct spectra with unique chemical shifts and splitting patterns, reflecting the different electronic environments of their protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of unique carbon signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, allowing for the differentiation of isomers with different symmetries and branching patterns.

-

Identification and Separation of Stereoisomers

Characterizing and separating stereoisomers, particularly enantiomers, requires techniques that can interact with the molecule's chirality.

-

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions (+ for dextrorotatory, - for levorotatory). An equimolar mixture of two enantiomers (a racemic mixture) will not rotate light.

-

Chiral Chromatography: This is the most powerful method for separating and quantifying enantiomers. It utilizes a stationary phase that is itself chiral. The two enantiomers of a compound interact differently with the chiral stationary phase, causing them to travel through the chromatography column at different rates and elute at different times. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be configured with chiral columns for this purpose.

Visualization of Isomeric Relationships

The following diagrams, generated using the DOT language, illustrate the conceptual relationships between the different types of isomers of C13H28 and the nature of chirality.

Caption: Figure 1: Classification of Isomers for C13H28.

Caption: Figure 2: Enantiomers of a Chiral Isomer (3-Methylhexane Example).

References

- 1. This compound | 62185-53-9 | Benchchem [benchchem.com]

- 2. This compound (62185-53-9) for sale [vulcanchem.com]

- 3. Cas 62185-53-9,this compound | lookchem [lookchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. brainly.in [brainly.in]

- 6. gemmashearer.com [gemmashearer.com]

- 7. Stereoisomers and Chiral Centers | ChemTalk [chemistrytalk.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. draw the isomer of C13H28 with maximum carbon atoms in the longest co - askIITians [askiitians.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Molecules with more than one chiral center [quimicaorganica.org]

A Technical Guide to the Solubility of 5-(2-Methylpropyl)nonane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(2-Methylpropyl)nonane, a branched alkane with the chemical formula C13H28. Given its nonpolar nature, this compound is of interest in various applications, including as a non-polar solvent, a component in lubricant formulations, and as a reference compound in analytical chemistry. Understanding its solubility in different organic solvents is crucial for its effective use in these and other areas.

Physicochemical Properties of this compound

This compound, also known as 5-isobutylnonane, is a saturated hydrocarbon. Its branched structure influences its physical properties, such as boiling point and viscosity, compared to its linear isomer, n-tridecane.[1] The key identifiers and predicted physical properties of this compound are summarized in Table 1.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Isobutylnonane | [2] |

| CAS Number | 62185-53-9 | [1][3] |

| Molecular Formula | C13H28 | [1][3] |

| Molecular Weight | 184.36 g/mol | [1][3] |

| Predicted Density | 0.755 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 210.9 ± 7.0 °C | [2] |

Theoretical Framework of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like."[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Alkanes, including this compound, are nonpolar molecules and their primary intermolecular interactions are weak van der Waals forces (specifically, London dispersion forces).[5][6][7]

Consequently, this compound is expected to be highly soluble in nonpolar organic solvents where the energy required to break the existing solute-solute and solvent-solvent interactions is readily compensated by the formation of new solute-solvent interactions.[5][6][7] Conversely, it is virtually insoluble in highly polar solvents like water.[5][6][7] The strong hydrogen bonding network in water would require a significant amount of energy to disrupt, which is not offset by the weak van der Waals forces that would form between the alkane and water molecules.[5][6][7]

Expected Solubility Profile

Table 2: Expected Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; both are nonpolar alkanes with similar intermolecular forces.[1] |

| Toluene | Nonpolar (Aromatic) | High | Toluene is a nonpolar solvent capable of strong van der Waals interactions. |

| Diethyl Ether | Slightly Polar | Moderate to High | The polarity of the ether oxygen is shielded by ethyl groups, making it a good solvent for nonpolar compounds. |

| Acetone | Polar Aprotic | Low to Moderate | The polarity of the carbonyl group makes it less compatible with the nonpolar alkane. |

| Ethanol (B145695) | Polar Protic | Low | The hydrogen bonding network of ethanol makes it a poor solvent for nonpolar alkanes. |

| Methanol | Polar Protic | Very Low | Stronger hydrogen bonding than ethanol further reduces its ability to dissolve nonpolar compounds. |

| Water | Polar Protic | Insoluble | The highly polar nature and extensive hydrogen bonding of water make it an extremely poor solvent for alkanes.[5][6][7] |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a liquid solute like this compound in an organic solvent is the isothermal shake-flask method, followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and vials for sampling and analysis

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The presence of a separate, undissolved phase of the alkane is necessary to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined experimentally.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow for phase separation.

-

To further ensure the removal of any undissolved micro-droplets, centrifuge the vials at a controlled temperature.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the respective solvent of known concentrations.

-

Analyze the calibration standards and the saturated solution samples by GC-FID. The GC conditions (e.g., column type, temperature program, and gas flow rates) should be optimized for the separation and quantification of this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution samples by interpolating their peak areas on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/100 mL, mg/mL, or mole fraction at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound, as a highly nonpolar branched alkane, exhibits excellent solubility in nonpolar organic solvents and is virtually insoluble in polar solvents. While quantitative experimental data is sparse, its solubility behavior can be reliably predicted based on fundamental chemical principles. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This understanding is essential for the effective formulation and application of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide to 5-(2-Methylpropyl)nonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched alkane 5-(2-Methylpropyl)nonane, also known as 5-isobutylnonane. The document collates available physicochemical data, spectroscopic information, and detailed historical synthetic protocols. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound is a saturated hydrocarbon with the chemical formula C13H28.[1][2] Its structure features a nonane (B91170) backbone with an isobutyl group attached to the fifth carbon atom.[1][2] Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C13H28 | [1][2] |

| Molecular Weight | 184.36 g/mol | [1][2] |

| CAS Number | 62185-53-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Isobutylnonane | [2] |

| Predicted Boiling Point | 210.9 ± 7.0 °C | [3] |

| Predicted Density | 0.755 ± 0.06 g/cm³ | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

The ¹³C NMR spectrum of this compound is available in spectral databases.[2][4] The spectrum will show distinct signals corresponding to the different carbon environments in the molecule. Due to the molecule's symmetry, the number of unique carbon signals will be less than the total number of carbon atoms.

The mass spectrum of this compound can be obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[2] The mass spectrum is characterized by a molecular ion peak (m/z) and a series of fragment ions resulting from the cleavage of C-C bonds. The fragmentation pattern is indicative of the branched structure.[2] Reference spectra are available from the NIST Mass Spectrometry Data Center.[2]

| Spectroscopic Data | Availability | Source |

| ¹³C NMR | Spectra available from spectral databases | [2][4] |

| Mass Spectrum (GC-MS) | Spectra available from NIST and other databases | [2] |

Historical Experimental Protocols

One documented, albeit uncited, route for the synthesis of 5-isobutylnonane is the catalytic hydrogenation of 2-Methyl-4-butyl-2,3,6-octatriene. This method involves the reduction of the double bonds in the triene to yield the saturated alkane.

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Methodology:

-

Materials: 2-Methyl-4-butyl-2,3,6-octatriene, Ethanol (anhydrous), Palladium on carbon (10% Pd/C), Hydrogen gas, Inert gas (Nitrogen or Argon).

-

Apparatus: High-pressure autoclave (Parr hydrogenator or similar), magnetic stirrer, filtration apparatus (e.g., Büchner funnel with Celite), rotary evaporator, fractional distillation apparatus.

-

Procedure:

-

In a suitable flask, 2-Methyl-4-butyl-2,3,6-octatriene is dissolved in anhydrous ethanol.

-

The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere.

-

The mixture is transferred to a high-pressure autoclave.

-

The autoclave is sealed and purged several times with hydrogen gas to remove any air.

-

The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated to a suitable temperature (e.g., 50-80 °C).

-

The reaction mixture is stirred vigorously until the theoretical amount of hydrogen has been consumed, as indicated by a drop in pressure.

-

After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

-

-

Purification:

-

The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The ethanol is removed from the filtrate by rotary evaporation.

-

The resulting crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

The Corey-House synthesis is a superior historical method for the preparation of unsymmetrical alkanes, avoiding the mixture of products often seen in the Wurtz reaction.[5][6][7] This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[8][9] A plausible route to this compound is the reaction of lithium di(isobutyl)cuprate with 1-bromononane (B48978) is not ideal as it would form a different product. A correct retrosynthetic analysis would involve coupling an isobutyl group to a nonane derivative at the 5th position or coupling a butyl and isobutyl group to a central carbon. A more plausible Corey-House synthesis would involve the reaction of lithium di(butyl)cuprate with 5-bromo-2-methylnonane, or more practically, coupling two different groups. A more straightforward, though multi-step, approach using Corey-House principles would be to synthesize a suitable precursor.

Given the structure, a more historically plausible and efficient synthesis would involve a Grignard reaction followed by dehydration and hydrogenation, or a Corey-House synthesis coupling two smaller fragments. Let's outline a plausible Corey-House synthesis.

Retrosynthesis: this compound can be disconnected at the C4-C5 bond or the C5-isobutyl bond. A plausible Corey-House coupling would be between a 4-carbon unit and a 9-carbon unit with the isobutyl group. A more practical approach would be to couple an isobutyl group with a larger fragment.

Forward Synthesis using Corey-House Reaction: A plausible route involves the reaction of lithium di(butyl)cuprate with a suitable electrophile. For this compound, a more appropriate disconnection for a Corey-House synthesis would be between the isobutyl group and the nonane backbone. This would involve the reaction of lithium di(isobutyl)cuprate with 5-bromononane.

Experimental Workflow for Corey-House Synthesis

Caption: Workflow for the synthesis of this compound via the Corey-House reaction.

Methodology:

-

Materials: Isobutyl bromide, Lithium metal, Dry diethyl ether, Cuprous iodide (CuI), 5-Bromononane, Saturated aqueous ammonium (B1175870) chloride solution.

-

Apparatus: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), low-temperature bath (e.g., dry ice/acetone), separatory funnel, rotary evaporator, fractional distillation apparatus.

-

Procedure:

-

Preparation of Isobutyllithium: Small pieces of lithium metal are placed in a three-necked flask containing dry diethyl ether under an inert atmosphere. Isobutyl bromide is added dropwise from a dropping funnel while stirring. The reaction is initiated, and the mixture is stirred until all the lithium has reacted.

-

Formation of Gilman Reagent: The freshly prepared isobutyllithium solution is cooled to a low temperature (e.g., -78 °C). Solid cuprous iodide is added portion-wise with vigorous stirring to form a solution of lithium di(isobutyl)cuprate.

-

Coupling Reaction: 5-Bromononane, dissolved in dry diethyl ether, is added dropwise to the cold solution of the Gilman reagent. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

-

Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to yield pure this compound.

-

References

- 1. This compound (62185-53-9) for sale [vulcanchem.com]

- 2. This compound | 62185-53-9 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. Wurtz reaction cannot be used for the preparation of unsymmetrical alkanes ? Give reason [allen.in]

- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 9. collegedunia.com [collegedunia.com]

An In-depth Technical Guide to the Environmental Fate and Toxicity of 5-(2-Methylpropyl)nonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of 5-(2-Methylpropyl)nonane (CAS No. 62185-53-9), a branched aliphatic hydrocarbon. Due to a lack of empirical data for this specific isomer, this report leverages predictive models, primarily the U.S. Environmental Protection Agency's EPI Suite™, to estimate its physicochemical properties, environmental persistence, bioaccumulation potential, and toxicity to various organisms. This information is contextualized with available experimental data on structurally similar C10-C13 branched alkanes. Detailed summaries of standard OECD experimental protocols for assessing biodegradability, aquatic toxicity, mammalian toxicity, and bioaccumulation are also provided to guide future laboratory studies. This document aims to serve as a foundational resource for researchers and professionals involved in the environmental risk assessment and safe handling of this and related compounds.

Introduction

This compound is a C13 branched alkane.[1] As a member of the hydrocarbon family, it is essential to understand its behavior and potential impact on the environment. This guide synthesizes predicted data to build a comprehensive profile of its environmental fate and toxicity.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Method | Reference |

| Molecular Formula | C13H28 | - | [1] |

| Molecular Weight | 184.36 g/mol | - | [1] |

| Boiling Point | 210.9 °C | EPI Suite™ (MPBPWIN) | Predicted |

| Water Solubility | 0.023 mg/L at 25°C | EPI Suite™ (WSKOWWIN) | Predicted |

| Vapor Pressure | 0.15 mmHg at 25°C | EPI Suite™ (MPBPWIN) | Predicted |

| Log Octanol-Water Partition Coefficient (Log Kow) | 6.85 | EPI Suite™ (KOWWIN) | Predicted |

| Henry's Law Constant | 1.88 atm-m³/mole at 25°C | EPI Suite™ (HENRYWIN) | Predicted |

Environmental Fate

The environmental fate of this compound is dictated by several processes, including biodegradation, photodegradation, hydrolysis, and bioaccumulation.

Biodegradation

Branched alkanes are generally known to be biodegradable, although the rate of degradation can be influenced by the degree of branching.

-

Predicted Biodegradation: EPI Suite™'s BIOWIN model predicts that this compound is not readily biodegradable .[2] The model suggests a slower degradation profile compared to linear alkanes of similar carbon length.

| Biodegradation Prediction | Result | Confidence | Method |

| Ready Biodegradability | Not readily biodegradable | Moderate | EPI Suite™ (BIOWIN) |

| Ultimate Biodegradation | Weeks to months | Moderate | EPI Suite™ (BIOWIN) |

-

Context from Similar Compounds: Studies on C10-C13 isoalkanes have shown variable biodegradability, often not meeting the criteria for "readily biodegradable" within a 28-day window under standard OECD 301 test conditions.[2]

Photodegradation

In the atmosphere, volatile organic compounds like this compound are primarily degraded by reaction with hydroxyl radicals.

-

Predicted Atmospheric Fate: The AOPWIN™ model in EPI Suite™ predicts a rapid atmospheric degradation.

| Atmospheric Fate Prediction | Value | Method |

| Hydroxyl Radical Reaction Rate Constant | 3.1 x 10⁻¹¹ cm³/molecule-sec | EPI Suite™ (AOPWIN) |

| Atmospheric Half-life | 0.52 days (assuming 1.5 x 10⁶ OH/cm³) | EPI Suite™ (AOPWIN) |

Direct photolysis in water is not expected to be a significant degradation pathway as alkanes do not absorb light in the environmentally relevant UV spectrum.

Hydrolysis

As an alkane, this compound does not contain any hydrolyzable functional groups and is therefore not expected to undergo hydrolysis.

Bioaccumulation

The high lipophilicity of this compound, indicated by its high predicted Log Kow, suggests a potential for bioaccumulation in aquatic organisms.

-

Predicted Bioaccumulation: The BCFBAF™ model in EPI Suite™ predicts a significant potential for bioaccumulation.

| Bioaccumulation Prediction | Value | Method |

| Bioconcentration Factor (BCF) | 1,200 L/kg | EPI Suite™ (BCFBAF) |

| Bioaccumulation Factor (BAF) | 3,500 L/kg | EPI Suite™ (BCFBAF) |

Toxicity

The toxicity of this compound is predicted for key environmental receptors: aquatic organisms and mammals.

Aquatic Toxicity

The ECOSAR™ module of EPI Suite™ provides predictions for acute toxicity to fish, daphnids, and algae.

| Aquatic Toxicity Prediction | LC50/EC50 (mg/L) | Endpoint | Organism | Method |

| Fish (Acute) | 0.1 - 1.0 | 96-hr LC50 | Fathead Minnow | ECOSAR™ |

| Daphnid (Acute) | 0.1 - 1.0 | 48-hr EC50 | Daphnia magna | ECOSAR™ |

| Green Algae (Acute) | 0.1 - 1.0 | 96-hr EC50 | Pseudokirchneriella subcapitata | ECOSAR™ |

-

Context from Similar Compounds: Experimental data for C8-C18 branched alkanes generally indicate low acute toxicity to aquatic organisms, with LC50 and EC50 values often greater than the water solubility of the substances.[3]

Mammalian Toxicity

Due to the lack of experimental data, predictive models are used to estimate the acute oral toxicity in mammals.

| Mammalian Toxicity Prediction | LD50 (mg/kg bw) | Organism | Method |

| Acute Oral Toxicity | > 2000 | Rat | QSAR models |

-

Context from Similar Compounds: Acute oral toxicity studies on analogous C10-C13 branched alkanes have shown low toxicity, with LD50 values typically greater than 2000 mg/kg body weight in rats.[3]

Experimental Protocols

Should empirical data be required for regulatory or research purposes, the following standard OECD guidelines are recommended.

Ready Biodegradability - OECD 301

This set of guidelines provides six methods to assess the ready biodegradability of chemicals. The Manometric Respirometry Test (OECD 301F) is often suitable for poorly soluble substances like this compound.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and incubated under aerobic conditions in the dark. The consumption of oxygen is measured over a 28-day period.

-

Procedure:

-

Prepare a mineral medium and inoculate it with a mixed population of microorganisms.

-

Add the test substance to the test flasks, typically at a concentration of 100 mg/L.

-

Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

Incubate the flasks in a respirometer at a constant temperature (e.g., 20-24°C) for 28 days.

-

Continuously measure the oxygen uptake.

-

-

Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[4]

Fish, Acute Toxicity Test - OECD 203

This guideline details a method for determining the acute lethal toxicity of substances to fish.

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities are recorded, and the concentration that is lethal to 50% of the test fish (LC50) is determined.

-

Procedure:

-

Select a suitable fish species (e.g., Rainbow trout, Zebrafish).

-

Prepare a series of test concentrations of the substance in water.

-

Expose groups of fish to each concentration for 96 hours.

-

Maintain controlled conditions of temperature, light, and dissolved oxygen.

-

Observe and record mortalities at 24, 48, 72, and 96 hours.

-

-

Endpoint: The primary endpoint is the 96-hour LC50.

Daphnia sp., Acute Immobilisation Test - OECD 202

This test assesses the acute toxicity of substances to Daphnia.

-

Principle: Young daphnids are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.

-

Procedure:

-

Use Daphnia magna neonates (<24 hours old).

-

Prepare a range of test concentrations.

-

Expose groups of daphnids to each concentration for 48 hours under controlled conditions.

-

Record the number of immobilized daphnids at 24 and 48 hours.

-

-

Endpoint: The 48-hour EC50 for immobilization.

Acute Oral Toxicity - Fixed Dose Procedure - OECD 420

This method is used to assess the acute oral toxicity of a substance in mammals.

-

Principle: A fixed-dose procedure is used where the substance is administered to a group of animals at one of the defined dose levels. The outcome determines if a higher or lower dose is needed for the next group.

-

Procedure:

-

Typically uses female rats.

-

A sighting study is performed with a single animal to determine the starting dose.

-

Groups of animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category and provides an estimate of the LD50.[5]

Bioaccumulation in Fish: Aqueous and Dietary Exposure - OECD 305

This guideline is for determining the bioconcentration and bioaccumulation potential of a substance in fish.

-

Principle: Fish are exposed to the test substance, typically in a flow-through system, for an uptake phase, followed by a depuration phase in clean water. The concentration of the substance in the fish tissue is measured over time.

-

Procedure:

-

Select a suitable fish species.

-

Expose the fish to a constant concentration of the test substance in water for the uptake phase (typically 28 days).

-

Transfer the fish to clean water for the depuration phase.

-

Sample fish at intervals during both phases and analyze for the test substance.

-

-

Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Visualizations

Environmental Fate Pathways

Caption: Predicted environmental fate pathways for this compound.

General Experimental Workflow for Environmental Risk Assessment

Caption: A generalized workflow for the environmental risk assessment of a chemical substance.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the environmental fate and toxicity of this compound. The available data, primarily from computational models, suggest that this compound is likely to be persistent in aquatic and soil environments, with a high potential for bioaccumulation. Its atmospheric lifetime is predicted to be short. The predicted aquatic toxicity is high, while mammalian toxicity is expected to be low. It is crucial to emphasize that these are predicted values and should be confirmed with empirical testing, for which standard protocols have been outlined. This guide serves as a critical starting point for any environmental risk assessment or research involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5-(2-Methylpropyl)nonane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of 5-(2-methylpropyl)nonane, a branched alkane. The information is intended for use by qualified professionals in a laboratory setting.

Physicochemical Properties

This compound, also known as 5-isobutylnonane, is a branched alkane with the molecular formula C13H28.[1][2][3] Its structure consists of a nine-carbon nonane (B91170) backbone with a 2-methylpropyl (isobutyl) group attached at the fifth carbon position.[1][4]

| Property | Value |

| CAS Number | 62185-53-9 |

| Molecular Formula | C13H28 |

| Molecular Weight | 184.36 g/mol [1][2][3] |

| Boiling Point (Predicted) | 210.9 ± 7.0 °C[1][2][3] |

| Density (Predicted) | 0.755 ± 0.06 g/cm³[1][2][3] |

Synthesis Protocols

While specific, detailed laboratory synthesis protocols for this compound are not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established organic chemistry principles.[1] Two primary strategies are presented here: a Grignard coupling reaction and a Wittig reaction followed by hydrogenation.

Protocol 1: Grignard Reagent Coupling with a Halide

This protocol outlines the synthesis of this compound via the coupling of a Grignard reagent, prepared from 1-bromobutane (B133212), with 1-bromo-2-methylpropane (B43306) in the presence of a suitable catalyst. This method builds the carbon skeleton by forming a new carbon-carbon bond.

Experimental Workflow

Caption: Workflow for Grignard Coupling Synthesis.

Methodology

-

Preparation of 1-butylmagnesium bromide (Grignard Reagent):

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 110 mmol).

-

Add anhydrous diethyl ether (50 mL) to the flask.

-

In the dropping funnel, place a solution of 1-bromobutane (13.7 g, 100 mmol) in anhydrous diethyl ether (50 mL).

-

Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.

-

Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 1-bromo-2-methylpropane (13.7 g, 100 mmol) and a catalytic amount of dilithium (B8592608) tetrachlorocuprate(II) (0.1 M in THF, 2 mL) in anhydrous diethyl ether (50 mL).

-

Add the 1-bromo-2-methylpropane solution to the Grignard reagent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Workup and Extraction:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (100 mL) while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution and concentrate it under reduced pressure to remove the solvent.

-

Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

-

Quantitative Data (Representative)

| Parameter | Value |

| Yield | 65-75% |

| Reaction Time | 13 hours |

| Purity (GC) | >98% |

Protocol 2: Wittig Reaction and Subsequent Hydrogenation

This two-step protocol involves the formation of an alkene intermediate via a Wittig reaction, followed by catalytic hydrogenation to yield the saturated alkane, this compound. This approach offers an alternative strategy for constructing the carbon framework.

Experimental Workflow

Caption: Workflow for Wittig Reaction and Hydrogenation.

Methodology

Step 1: Wittig Reaction

-

Ylide Preparation:

-

In a 250 mL flame-dried flask under nitrogen, suspend isobutyltriphenylphosphonium bromide (41.5 g, 100 mmol) in anhydrous THF (100 mL).

-

Cool the suspension to 0 °C and add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise. The solution should turn a deep red/orange color, indicating ylide formation.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Wittig Reaction:

-

To the ylide solution, add a solution of pentanal (8.6 g, 100 mmol) in anhydrous THF (20 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Workup and Purification:

-

Quench the reaction with water (50 mL).

-

Extract the product with pentane (B18724) (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to yield the alkene intermediate.

-

Step 2: Catalytic Hydrogenation

-

Hydrogenation Reaction:

-

Dissolve the purified alkene from Step 1 (e.g., 10 g) in ethanol (B145695) (100 mL) in a hydrogenation vessel.

-

Add palladium on carbon (10% w/w, 0.5 g) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12 hours.

-

-

Final Purification:

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with ethanol.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting liquid is the desired this compound. Further purification can be achieved by distillation if necessary.

-

Quantitative Data (Representative)

| Parameter (Wittig) | Value | Parameter (Hydrogenation) | Value |

| Yield | 70-80% | Yield | >95% |

| Reaction Time | 4.5 hours | Reaction Time | 12 hours |

| Purity (GC) | >95% | Purity (GC) | >99% |

Disclaimer: These protocols are intended for educational and informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The predicted properties and representative quantitative data are for illustrative purposes and may not reflect actual experimental outcomes.

References

Application Note: Gas Chromatography Method for the Separation of C13 Alkane Isomers, Including 5-(2-Methylpropyl)nonane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation and identification of branched-chain alkane isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and the characterization of complex hydrocarbon mixtures. Due to their similar physicochemical properties and boiling points, resolving these isomers presents a significant analytical challenge. 5-(2-Methylpropyl)nonane is a branched alkane with the chemical formula C13H28.[1][2] The analysis of this compound and its isomers requires a high-resolution gas chromatography (GC) method capable of differentiating subtle structural variations.

This application note details a robust gas chromatography protocol for the separation of this compound from other representative C13 alkane isomers. The method utilizes a non-polar stationary phase, which primarily separates alkanes based on their boiling points and degree of branching. Generally, on such columns, elution order follows the boiling points of the analytes, with more highly branched isomers exhibiting lower boiling points and thus eluting earlier than their linear counterparts.

Experimental Protocols

A detailed methodology for the GC-based separation of C13 alkane isomers is provided below. This protocol is designed to achieve baseline separation of key structural isomers.

1. Materials and Reagents

-

Standards: this compound, n-Tridecane, 2,2,4-Trimethylpentane (as a representative highly branched C8 alkane for system suitability), and other C13 alkane isomer standards as required.

-

Solvent: High-purity n-Hexane or Pentane (GC grade or equivalent).

-

Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas), and Air (FID oxidizer).

2. Instrumentation and Chromatographic Conditions The analysis is performed on a standard gas chromatograph equipped with a flame ionization detector (FID).

-

GC System: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).

-

GC Column: A non-polar column is optimal for separating non-polar compounds like alkanes.[3] An Agilent DB-5ms UI column (or equivalent 5% Phenyl-methylpolysiloxane) with dimensions of 60 m x 0.25 mm ID x 0.25 µm film thickness is recommended for high resolution.

-

Injector:

-

Temperature: 280 °C

-

Mode: Split (Split ratio 50:1)

-

Injection Volume: 1.0 µL

-

-

Carrier Gas:

-

Gas: Helium

-

Flow Rate: 1.2 mL/min (Constant Flow)

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes

-

Ramp 1: 5 °C/min to 220 °C

-

Hold: Maintain at 220 °C for 10 minutes

-

-

Detector (FID):

-

Temperature: 300 °C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 400 mL/min

-

Makeup Gas (He): 25 mL/min

-

3. Sample and Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each C13 alkane isomer standard and dissolve in 10 mL of n-Hexane in separate volumetric flasks.

-

Working Standard Mixture (100 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with n-Hexane.

-

Sample Preparation: Dilute the sample containing unknown C13 alkane isomers in n-Hexane to a final concentration expected to be within the calibration range.

-

Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials for analysis.

Data Presentation

The following table summarizes the expected retention times for representative C13 alkane isomers based on the principle that increased branching lowers the boiling point, leading to earlier elution from a non-polar GC column.

| Compound Name | Isomer Type | Predicted Boiling Point (°C) | Expected Retention Time (min) |

| 2,2,4,6,6-Pentamethylheptane | Highly Branched C12 | ~190-200 | ~18.5 |

| This compound | Branched C13 | 210.9 ± 7.0[2][4] | ~22.3 |

| n-Tridecane | Linear C13 | 235.4 | ~24.8 |

Note: The retention times are illustrative and may vary based on the specific instrument, column condition, and slight variations in the method.

Workflow and Pathway Visualization

The logical workflow for the GC analysis of this compound and its isomers is depicted below. This process includes sample preparation, instrumental analysis, and data processing.

Caption: Experimental workflow for C13 isomer analysis.

The described gas chromatography method provides a reliable and high-resolution approach for the separation of this compound from its structural isomers. The use of a long, non-polar capillary column combined with an optimized temperature program is essential for achieving the necessary separation. This protocol serves as a foundational method that can be adapted and further optimized for specific complex hydrocarbon mixtures encountered in research and industrial applications. For highly complex samples containing numerous co-eluting isomers, advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) may be beneficial.[1]

References

Application Notes and Protocols for 5-(2-Methylpropyl)nonane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of 5-(2-methylpropyl)nonane as a high-boiling, non-polar solvent in various chemical reactions. Its inert nature, high thermal stability, and low polarity make it a suitable medium for specific synthetic applications, particularly in high-temperature reactions and in the formation of sensitive materials.

Physicochemical Properties

This compound is a branched alkane with a unique combination of properties that make it an attractive solvent for specialized applications.[1][2] A summary of its key physicochemical data is presented in Table 1. Its high boiling point allows for a wide range of reaction temperatures, while its hydrophobic nature ensures minimal interaction with polar reagents and byproducts.[2][3]

| Property | Value | Source |

| Molecular Formula | C13H28 | [1][3][4][5][6][7] |

| Molecular Weight | 184.36 g/mol | [3][4][5][6][8] |